2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetamide
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Overview
Description
2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetamide is an organic compound with a unique structure characterized by a cyclopentene ring substituted with three methyl groups and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetamide typically involves the reaction of 2,2,3-trimethylcyclopent-3-en-1-ylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, at a temperature of around 60-70°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The process is optimized for large-scale production, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
- 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetonitrile
- 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
- 3-Methyl-5-(2,2,3-trimethyl-3-cyclopentenyl)pentan-2-ol
Comparison: 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetamide is unique due to its acetamide functional group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
25570-84-7 |
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Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetamide |
InChI |
InChI=1S/C10H17NO/c1-7-4-5-8(6-9(11)12)10(7,2)3/h4,8H,5-6H2,1-3H3,(H2,11,12) |
InChI Key |
RXYMLUWIPZGBBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)CC(=O)N |
Origin of Product |
United States |
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